2-Methylcyclohexyl pentanoate

Description

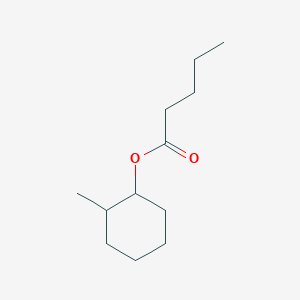

2-Methylcyclohexyl pentanoate is a terpenoid ester naturally found in Helichrysum italicum essential oil, where it constitutes 8.3% of the oil’s volatile components . Structurally, it consists of a 2-methylcyclohexyl group (C₇H₁₃) esterified with pentanoic acid (C₅H₁₀O₂), yielding the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol.

Properties

CAS No. |

5726-22-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(2-methylcyclohexyl) pentanoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-9-12(13)14-11-8-6-5-7-10(11)2/h10-11H,3-9H2,1-2H3 |

InChI Key |

MIGMVMOWKWRKCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1CCCCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexyl pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylcyclohexanol with pentanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Hydrolysis: 2-Methylcyclohexanol and pentanoic acid.

Reduction: 2-Methylcyclohexanol.

Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-Methylcyclohexyl pentanoate has several scientific research applications:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.

Medicine: Explored for its anti-inflammatory and antioxidant activities, which may have therapeutic benefits.

Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-methylcyclohexyl pentanoate involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes and exert its effects by modulating enzyme activity and cellular signaling pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

2-Methylcyclohexyl Octanoate

- Molecular Formula : C₁₅H₂₈O₂

- Molecular Weight : 240.38 g/mol

- Natural Occurrence: Found in Helichrysum italicum oil at 4.8% concentration, lower than 2-methylcyclohexyl pentanoate .

- Key Differences: The octanoate ester’s longer carbon chain increases hydrophobicity and molecular weight compared to pentanoate, likely reducing volatility and altering solubility. This may influence its retention in fragrance formulations or bioavailability in therapeutic contexts.

Hexyl 2-Methylpentanoate

- Molecular Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol .

- Structural Features: A branched ester (2-methylpentanoate) linked to a hexyl group. The absence of a cyclohexyl ring distinguishes it from this compound.

- Applications : Primarily synthetic, used in flavor and fragrance industries. The linear hexyl group may enhance volatility compared to cyclic analogs.

Butan-2-yl Pentanoate

Neryl Acetate

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Natural Occurrence: Constitutes 11.5% of Helichrysum italicum oil, higher than this compound .

- Functional Contrast: The geranyl-derived structure (acyclic monoterpene) of neryl acetate contributes to a distinct citrus aroma, whereas this compound’s cyclic structure may impart woody or herbal notes.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Natural Source | Concentration (%) | Key Properties |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₂O₂ | 198.30 | Helichrysum italicum oil | 8.3 | Moderate volatility, cyclic structure |

| 2-Methylcyclohexyl octanoate | C₁₅H₂₈O₂ | 240.38 | Helichrysum italicum oil | 4.8 | Higher hydrophobicity |

| Hexyl 2-Methylpentanoate | C₁₂H₂₄O₂ | 200.32 | Synthetic/Commercial | - | Branched chain, linear alkyl group |

| Butan-2-yl pentanoate | C₉H₁₈O₂ | 158.24 | Synthetic/Commercial | - | High volatility |

| Neryl Acetate | C₁₂H₂₀O₂ | 196.29 | Helichrysum italicum oil | 11.5 | Citrus aroma, acyclic terpene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.